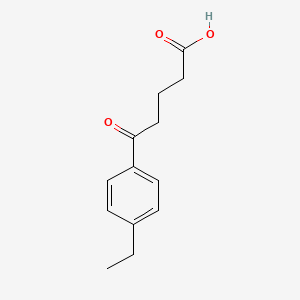

5-(4-乙基苯基)-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of DOVA has been achieved through a multi-step chemical process starting from 5-bromolevulinic acid. This process involves the formation of a pyridinium bromide intermediate, followed by nitrone formation with p-nitrosodimethylaniline, and subsequent hydrolysis to yield DOVA . Additionally, the synthesis and identification of DOVA and its derivatives have been confirmed using techniques such as NMR, mass spectroscopy, and various forms of chromatography and spectroscopy .

Molecular Structure Analysis

The molecular structure of DOVA has been confirmed through NMR and mass spectroscopy. The compound has also been characterized by infrared, ultraviolet, and fluorescence spectroscopy, which provides insights into its molecular properties and potential reactivity .

Chemical Reactions Analysis

DOVA has been shown to undergo nonenzymatic transamination to form ALA, with glycine serving as the amino donor. This reaction is significant as it suggests an alternative pathway for ALA formation outside of enzymatic processes. The transamination reaction was found to be inhibited by Tris buffer and stimulated by high pH environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of DOVA have been studied through various analytical methods. The compound's stability and reactivity were assessed by isolating it as a benzoquinoxaline derivative, which is more stable for identification purposes. The presence of DOVA in biological systems, such as in cells of the green alga Scenedesmus obliquus, has been demonstrated, and its formation is influenced by environmental factors like illumination . The role of DOVA in the biosynthesis of ALA and chlorophyll has been questioned, as its occurrence in cells and culture filtrates of unicellular green algae has been reevaluated due to analytical interferences .

科学研究应用

光动力抗菌疗法

5-(4-乙基苯基)-5-氧代戊酸的衍生物,特别是5,10,15,20-四(4-乙基苯基)卟啉,已被研究用于其光动力抗菌活性。 这种化合物表现出光物理性质,在照射下对临床上重要的细菌(如耐甲氧西林金黄色葡萄球菌(MRSA)和铜绿假单胞菌)有效 。该化合物在光激活后能够产生单线态氧,使其成为治疗由抗生素耐药细菌引起的感染的有希望的候选药物。

生物活性化合物的合成

与5-(4-乙基苯基)-5-氧代戊酸相关的化合物作为合成各种生物活性分子的中间体。 这些中间体可用于创建具有潜在治疗或工业应用的药物、农用化学品和其他化合物.

属性

IUPAC Name |

5-(4-ethylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKMYWRTBXKGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374542 |

Source

|

| Record name | 5-(4-Ethylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34670-04-7 |

Source

|

| Record name | 5-(4-Ethylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)

![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)

![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)